17-Allylamino-17-demethoxygeldanamycin is classified as an antineoplastic agent and is part of the larger category of heat shock protein inhibitors. It has been studied extensively in preclinical models for its potential therapeutic applications in various cancers, including breast cancer, prostate cancer, and neurodegenerative diseases .
The synthesis of 17-allylamino-17-demethoxygeldanamycin typically involves the modification of the geldanamycin structure to enhance its pharmacological properties while reducing toxicity. One common method includes the introduction of an allylamino group at the 17-position of the geldanamycin molecule.
The molecular formula for 17-allylamino-17-demethoxygeldanamycin is C_20H_24N_2O_4. Its structure features a complex arrangement that includes:
The compound's three-dimensional conformation plays a vital role in its interaction with heat shock protein 90, influencing its binding affinity and biological activity .
17-Allylamino-17-demethoxygeldanamycin undergoes several significant chemical reactions, primarily involving its interaction with heat shock protein 90:
The mechanism through which 17-allylamino-17-demethoxygeldanamycin exerts its effects involves multiple pathways:
Studies have shown that formulations like liposomal encapsulation can significantly improve the bioavailability and stability of 17-allylamino-17-demethoxygeldanamycin, making it more effective for therapeutic applications .
The primary application of 17-allylamino-17-demethoxygeldanamycin lies in cancer therapy:
17-Allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) exerts its antitumor effects primarily through potent and selective inhibition of the heat shock protein 90 (Hsp90) molecular chaperone system. Hsp90 facilitates the conformational maturation, stability, and functional activation of numerous client proteins, many of which are oncogenic drivers. This inhibition occurs via competitive binding to the N-terminal ATP-binding pocket of Hsp90, preventing the ATP hydrolysis essential for the chaperone cycle [1] [6]. This interaction induces a conformational shift within the Hsp90 complex, disrupting its ability to stabilize client proteins [1] [9].
This disruption triggers the recruitment of co-chaperones, particularly Hsp70, and the ubiquitin-proteasome degradation machinery. The altered Hsp90 conformation exposes client proteins, leading to their polyubiquitination by E3 ubiquitin ligases (like CHIP) and subsequent degradation by the 26S proteasome [1] [6] [8]. Consequently, 17-AAG acts as a multi-targeted agent by simultaneously depleting numerous oncogenic client proteins crucial for cancer cell survival and proliferation.
Table 1: Key Events in Hsp90 Inhibition by 17-AAG
Event | Molecular Consequence | Downstream Effect |
---|---|---|
ATP-Binding Domain Blockade | Prevents ATP hydrolysis essential for Hsp90 chaperone cycle | Incomplete client protein activation/folding |
Conformational Modulation | Alters Hsp90 complex structure | Displacement of co-chaperones and client proteins |
Hsp70 Recruitment | Increased association with misfolded/destabilized clients | Targeting of clients for degradation |
Ubiquitin-Proteasome Activation | Polyubiquitination of destabilized client proteins | Proteasomal degradation of oncogenic clients |
The therapeutic efficacy of 17-AAG stems from its ability to induce the simultaneous degradation of multiple Hsp90 client proteins that drive oncogenic signaling across various cancer types. This results in the concerted disruption of critical cancer hallmarks.
17-AAG potently induces the degradation of overexpressed or mutated receptor tyrosine kinases. HER2 (ErbB2), highly relevant in breast cancer, is a well-established Hsp90 client destabilized by 17-AAG, leading to the inhibition of downstream proliferative and survival signals [4] [9]. Similarly, the Epidermal Growth Factor Receptor (EGFR), frequently dysregulated in carcinomas, relies on Hsp90 for stability; 17-AAG treatment causes its ubiquitination and proteasomal degradation, effectively shutting down EGFR-driven oncogenic pathways [4] [9]. Degradation of these RTKs cripples mitogenic signaling and cell survival.
Key intracellular signaling nodes downstream of RTKs are critical Hsp90 clients. Raf-1 (including mutant B-RAF), a serine/threonine kinase central to the MAPK/ERK pathway regulating proliferation, is rapidly degraded upon 17-AAG treatment, abrogating MAPK signaling [1] [6]. Akt (PKB), a pivotal kinase in the PI3K survival pathway, is also an Hsp90 client. 17-AAG disrupts Hsp90-Akt interaction, leading to Akt dephosphorylation, inactivation, and degradation, thereby promoting apoptosis [5] [9]. The MYCN oncoprotein, amplified in high-risk neuroblastoma and other cancers, exhibits exceptional dependence on Hsp90 for stability. 17-AAG treatment causes significant downregulation of MYCN protein levels in MYCN-amplified neuroblastoma cells (e.g., IMR-32), correlating with potent anti-proliferative and pro-apoptotic effects [2] [7].
Transcription factors governing cell growth and survival are prominent Hsp90 clients. Mutant p53 proteins, which often acquire oncogenic gain-of-function properties and are highly unstable, are critically dependent on Hsp90. 17-AAG promotes the degradation of mutant p53, potentially restoring apoptotic sensitivity or eliminating its oncogenic functions [1] [3]. Proteins regulating cell cycle progression, such as Cyclin D1 and Cyclin B1, are also depleted by 17-AAG treatment, contributing to cell cycle arrest [5]. Furthermore, Hypoxia-Inducible Factor-1α (HIF-1α), a key mediator of the adaptive response to hypoxia and promoter of angiogenesis, is destabilized by 17-AAG, inhibiting its transcriptional activity [4].
Table 2: Key Oncogenic Client Proteins Degraded by 17-AAG
Client Protein Category | Specific Examples | Affected Pathways | Functional Consequence of Degradation |
---|---|---|---|
Receptor Tyrosine Kinases (RTKs) | HER2 (ErbB2), EGFR | MAPK, PI3K-Akt | Inhibition of proliferation/survival signals |
Signal Transduction Kinases | Raf-1, B-RAF, Akt, IKK, RIPK | MAPK, PI3K-Akt, NF-κB | Cell cycle arrest, apoptosis sensitization |
Transcription Factors | HIF-1α, MYCN, HSF1 (indirectly) | Angiogenesis, Myc-driven transcription | Anti-angiogenic, growth inhibition |
Cell Cycle Regulators | Cyclin D1, Cyclin B1, CDK4 | Cell cycle progression | G1/S and G2/M arrest |
Stability/Mutation-Prone | Mutant p53, BCR-ABL | Apoptosis evasion, proliferation | Restoration of apoptosis, growth inhibition |
The degradation of key client proteins by 17-AAG converges on the inhibition of cancer cell proliferation (cytostasis) and the induction of cell death (cytotoxicity), primarily apoptosis.
17-AAG treatment induces a potent G2/M phase cell cycle arrest in various cancer cell lines. This arrest is primarily mediated by the depletion of critical regulators required for mitotic progression. The degradation of Cyclin B1, a key activator of CDK1 essential for the G2/M transition and mitosis initiation, is a major contributor to this arrest [1] [5] [8]. Additionally, the destabilization of Cell Division Cycle 2 (Cdc2)/CDK1 complexes and checkpoint kinases like Chk1, also Hsp90 clients, further disrupts mitotic entry and progression. In gallbladder cancer cells, 17-AAG treatment caused significant G2/M arrest alongside reduced expression of Cyclin B1 and Cyclin D1, directly linking client degradation to cytostatic effects [5].
17-AAG triggers apoptosis predominantly through the intrinsic (mitochondrial) pathway. Client protein degradation leads to several pro-apoptotic signals: 1) Inactivation of anti-apoptotic proteins like Akt, which normally phosphorylates and inactivates pro-apoptotic factors; 2) Activation or upregulation of pro-apoptotic Bcl-2 family members like Bim; 3) Induction of mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release and caspase activation [6] [8] [9].
The BAX protein plays a critical role in executing 17-AAG-induced apoptosis. Studies using isogenic colon carcinoma HCT116 cells (BAX+/+ vs. BAX-/-) demonstrated that pharmacologically relevant concentrations of 17-AAG induced BAX-dependent apoptosis both in vitro and in vivo. In BAX-/- cells, apoptosis (measured by PARP cleavage and morphology) was significantly reduced, although a lower level of cell death occurred via necrosis. This highlights the central role of mitochondrial permeabilization and BAX in the apoptotic response to Hsp90 inhibition [6] [8]. Furthermore, 17-AAG treatment in neuroblastoma cells (IMR-32, SK-N-SH) increased markers of apoptosis, including cleavage of caspase-3 and PARP [2]. The downregulation of survival signals like p-ERK and upregulation of pro-apoptotic factors contribute to this cell death.
Beyond direct cancer cell killing, 17-AAG impacts the tumor microenvironment (TME), hindering processes essential for tumor growth and dissemination, namely angiogenesis and metastasis.
Tumor angiogenesis, the formation of new blood vessels, is critically dependent on pro-angiogenic factors secreted by tumor and stromal cells. 17-AAG exerts potent anti-angiogenic effects primarily through the degradation of HIF-1α, a master transcriptional regulator of angiogenesis. Under hypoxic conditions (common in tumors), HIF-1α stability depends on Hsp90. 17-AAG disrupts this, leading to HIF-1α degradation and consequently, reduced transcription of its target genes, including Vascular Endothelial Growth Factor (VEGF) [4] [7]. Depletion of other Hsp90 clients, such as Src and Akt, which also regulate VEGF expression and endothelial cell survival/proliferation, further contributes to the anti-angiogenic activity. By suppressing VEGF and other angiogenic factors, 17-AAG impairs the tumor's ability to recruit new vasculature, limiting nutrient supply and potentially hindering growth [1] [4].
Metastasis involves cancer cell detachment, migration, invasion, and adhesion at distant sites. 17-AAG inhibits multiple steps in this cascade. It significantly reduces cancer cell migration and invasion in vitro across various models, including neuroblastoma and prostate cancer cells [1] [2] [10]. A key mechanism involves regulating epithelial-mesenchymal transition (EMT) markers and adhesion receptors. 17-AAG treatment can modulate the expression of E-cadherin (an epithelial adhesion molecule whose loss promotes invasion) and N-cadherin (a mesenchymal marker associated with motility). Furthermore, it impacts L1CAM (L1 cell adhesion molecule, involved in invasion and metastasis) phosphorylation and function [2]. Crucially, studies in colon carcinoma models revealed an association between acquired resistance to 17-AAG and increased metastatic potential, characterized by downregulated E-cadherin and upregulated N-cadherin and β-catenin – hallmarks of EMT. This resistance and pro-metastatic phenotype were linked to elevated MUC1 (Mucin 1) expression. Knockdown of MUC1 re-sensitized resistant cells to 17-AAG and reduced their migration and adhesion, implicating MUC1 and adhesion receptor changes in both resistance and metastasis regulation by Hsp90 [3]. Therefore, while 17-AAG inhibits metastasis in sensitive cells, its effects on the EMT/adhesion axis can be complex in the context of resistance development.
Table 3: Effects of 17-AAG on the Tumor Microenvironment
Target Process | Key Molecular Targets/Effects | Functional Outcome |
---|---|---|
Angiogenesis | HIF-1α degradation → ↓VEGF transcription; ↓Akt, ↓Src | Reduced endothelial cell proliferation & migration; Impaired new blood vessel formation |
Migration/Invasion | Modulation of E-cadherin, N-cadherin, p-L1CAM; ↓MMPs; ↓FAK | Decreased cancer cell motility and tissue penetration |
Adhesion (Primary Site & Metastasis) | Altered integrin signaling; Complex regulation of MUC1 | Reduced detachment (primary); May inhibit or promote (in resistance) adhesion at secondary sites |
EMT | Modulation of Slug, Snail, Twist; ↑E-cadherin (context-dependent) | Potential suppression of mesenchymal, invasive phenotype |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1